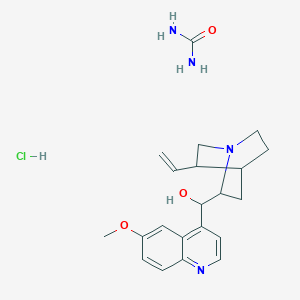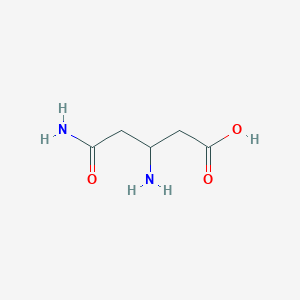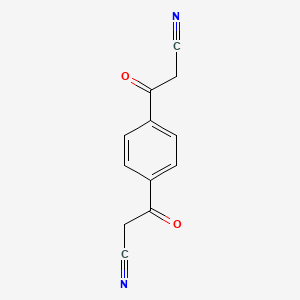
7-chloro-2-methyl-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 7-chloro-2-methylindole and a suitable carboxylating agent.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
7-chloro-2-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 7-chloro-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-chloro-3-methyl-1H-indole-2-carbaldehyde
- 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid
- 1H-indole-3-carbaldehyde derivatives
Uniqueness
7-chloro-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl groups influence its reactivity and interaction with biological targets, differentiating it from other indole derivatives .
Propriétés
Formule moléculaire |
C10H8ClNO2 |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
7-chloro-2-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO2/c1-5-8(10(13)14)6-3-2-4-7(11)9(6)12-5/h2-4,12H,1H3,(H,13,14) |
Clé InChI |
AQCANHWUSWAULS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1)C(=CC=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


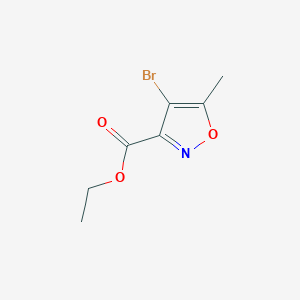
![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B12102873.png)

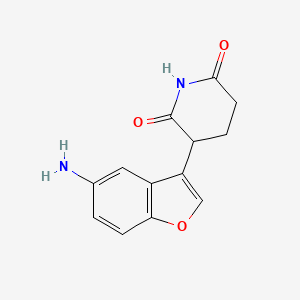

![[(3S)-3-fluoro-1-methyl-3-piperidyl]methanol](/img/structure/B12102881.png)

![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B12102885.png)
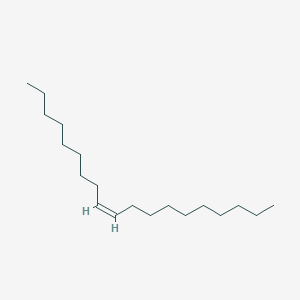
![2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B12102904.png)

